molecular formula C8H6N2O3 B1282832 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 101184-51-4

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1282832
CAS RN: 101184-51-4
M. Wt: 178.14 g/mol
InChI Key: MNXXXEZREMODQB-UHFFFAOYSA-N
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Description

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 101184-51-4 . It has a molecular weight of 178.15 .


Synthesis Analysis

The synthetic route towards this compound has been studied, and the mechanism of formation of two major impurities has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3/c1-4-6 (8 (12)13)2-5 (3-9)7 (11)10-4/h2H,1H3, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

The structure-activity relationship analysis revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency . The XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 76 Ų .

Scientific Research Applications

Drug Synthesis Precursor

This compound serves as a precursor in the synthesis of various drugs. Its structure allows for modifications that can lead to the development of new pharmacologically active molecules. For instance, its carboxylic acid group can be used to form amide bonds with amines, potentially yielding compounds with therapeutic properties .

Heterocyclic Compound Formation

The cyano and methyl groups present in the compound make it a suitable candidate for the synthesis of heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in many drugs and biologically active molecules .

Enzyme Inhibition

It may serve as a lead compound for the design of enzyme inhibitors. By targeting specific enzymes in metabolic pathways, derivatives of this compound could be developed into drugs that manage diseases by modulating enzymatic activity .

Future Directions

The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .

properties

IUPAC Name

5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXXXEZREMODQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543218
Record name 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101184-51-4
Record name 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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